![molecular formula C22H22ClNO3 B2904572 N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide CAS No. 2320960-21-0](/img/structure/B2904572.png)
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a cyclopentane ring, a carboxamide group, a chlorophenyl group, and two furan rings .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan rings, in particular, would introduce aromaticity into the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple rings in this compound could potentially make it quite stable, while the various functional groups would likely influence its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Crystallographic and Spectroscopic Study
The compound 2,5-Bis(4-guanylphenyl)furan, an analogue of berenil and structurally related to the query compound, has shown enhanced DNA-binding affinity. This was demonstrated through a crystallographic and spectroscopic study, highlighting its potential for medical applications by binding more effectively to DNA sequences. This property could be leveraged in designing drugs targeting specific DNA sequences or structures (Laughton et al., 1995).
Biobased Polyesters Synthesis
Research into biobased materials has utilized 2,5-Bis(hydroxymethyl)furan as a biobased rigid diol for synthesizing furan polyesters. This approach is part of a broader effort to create sustainable materials from renewable resources, indicating the potential for N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide derivatives in environmentally friendly material science (Jiang et al., 2014).
Antiprotozoal Activity
The antiprotozoal activity of substituted 2,5-bis(4-guanylphenyl)furans, related to the core structure of interest, has been evaluated, showing significant activity against Trypanosoma rhodesiense. This suggests the compound's derivatives could be promising candidates for treating protozoal infections (Das & Boykin, 1977).
Environmental Pollutant Study
Research has also explored the environmental implications of structurally similar compounds, such as the pollutant DDE, which induces rat hepatic cytochrome P450 expression. This study aids in understanding the environmental and health impacts of persistent organic pollutants and provides insights into the metabolic pathways affected by similar compounds (Wyde et al., 2003).
Antibacterial Activities
Carboxamides and their metal complexes, including those related to this compound, have shown significant antibacterial activities against E. coli. This demonstrates the compound's potential in developing new antibacterial agents, highlighting its medical and pharmacological applications (Aktan, Gündüzalp, & Özmen, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c23-17-9-7-16(8-10-17)22(11-1-2-12-22)21(25)24-15-18(19-5-3-13-26-19)20-6-4-14-27-20/h3-10,13-14,18H,1-2,11-12,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRJKUPZCMQCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)
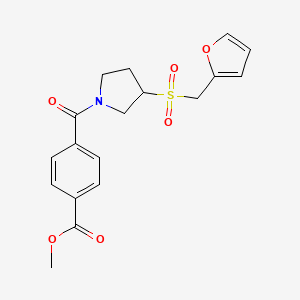
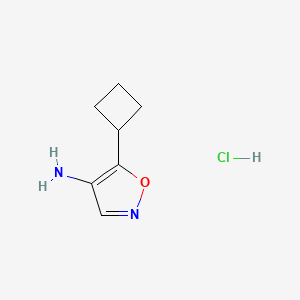
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2904495.png)
![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)
![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)
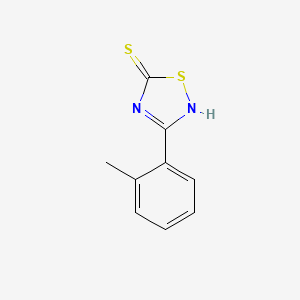
![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)
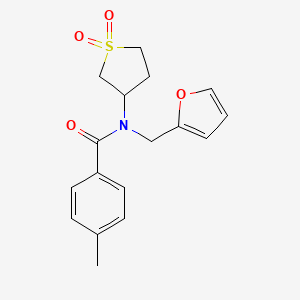
![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)
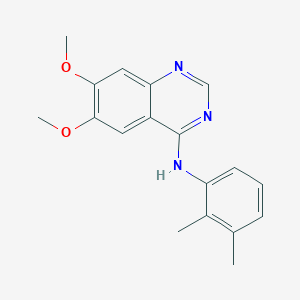
![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)
